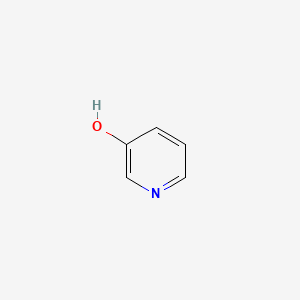

3-Hydroxypyridine

Description

2-pyridone is a natural product found in Salvia divinorum, Paeonia lactiflora, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFNBEZIAWKNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52536-09-1 (hydrochloride salt) | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1051563 | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light tan powder; [Alfa Aesar MSDS] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.55 [mmHg] | |

| Record name | 3-Pyridinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-00-2 | |

| Record name | 3-Hydroxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-hydroxypyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine (B118123), a heterocyclic aromatic organic compound, is a versatile building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, reactivity, and biological activity make it a crucial scaffold for the development of novel molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental methodologies related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder with notable solubility in water and alcohol.[1] Its key physicochemical properties are summarized in the table below, providing a comparative overview of its fundamental characteristics.

| Property | Value | References |

| Molecular Formula | C₅H₅NO | [2] |

| Molecular Weight | 95.10 g/mol | [2] |

| Melting Point | 125-128 °C | [3] |

| Boiling Point | 280-281 °C | |

| pKa₁ (pyridinium ion) | 4.79 (at 20 °C) | |

| pKa₂ (hydroxyl group) | 8.75 (at 20 °C) | |

| Water Solubility | 32.26 g/L (at 20 °C) | |

| Appearance | White to light brown crystalline powder | [1] |

| CAS Number | 109-00-2 | [3] |

Structure and Tautomerism

The structure of this compound is characterized by a pyridine (B92270) ring substituted with a hydroxyl group at the 3-position. A critical aspect of its chemistry is the existence of tautomeric equilibria. In aqueous solution, this compound coexists with its zwitterionic keto tautomer, 3-pyridone.[4][5] However, unlike 2- and 4-hydroxypyridine (B47283) which predominantly exist in their pyridone forms, this compound is the major tautomer in the gas phase and in many organic solvents.[6] This equilibrium is sensitive to the solvent environment, with polar solvents favoring the zwitterionic form.[4][7]

The tautomeric equilibrium can be represented as follows:

Caption: Tautomeric equilibrium between this compound and 3-pyridone.

Experimental evidence for this tautomerism is primarily derived from spectroscopic studies. UV-Vis spectroscopy in water reveals characteristic absorption peaks for the zwitterionic form.[4][5] NMR spectroscopy also provides insights into the tautomeric state, with distinct signals for each form.[1][8] In the solid state and gas phase, infrared and Raman spectroscopy confirm the predominance of the this compound tautomer.[9]

Spectroscopic Data

-

¹H NMR (300 MHz, DMSO-d₆): δ 9.91 (s, 1H, OH), 8.15 (d, J=4.6 Hz, 1H), 8.36 (d, J=2.8 Hz, 1H), 7.32 (dd, J=8.4, 4.6 Hz, 1H), 7.26 (dd, J=8.4, 2.8 Hz, 1H).[1]

-

¹³C NMR: The 13C NMR spectrum shows characteristic signals for the aromatic carbons of the pyridine ring.

-

FTIR (KBr): The IR spectrum displays a broad absorption band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching vibration, characteristic of the hydroxyl group.[9]

-

UV-Vis (in water): Exhibits absorption maxima corresponding to both the enol and zwitterionic forms.[10]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are commonly employed in laboratory and industrial settings.

This traditional method involves the sulfonation of pyridine followed by fusion with a strong base.

Caption: Synthesis of this compound via sulfonation of pyridine.

Protocol:

-

Sulfonation: Pyridine is heated with fuming sulfuric acid (oleum) to produce pyridine-3-sulfonic acid.

-

Alkali Fusion: The resulting pyridine-3-sulfonic acid is fused with a mixture of sodium and potassium hydroxides at high temperatures (typically 220-300 °C).[2]

-

Neutralization and Isolation: The reaction mixture is cooled, dissolved in water, and neutralized with an acid (e.g., HCl) to precipitate the crude this compound.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.

An alternative synthesis involves the oxidative rearrangement of furfurylamine.[11][12]

Caption: Synthesis of this compound from furfurylamine.

Protocol:

-

Reaction Setup: Furfurylamine is dissolved in aqueous hydrochloric acid.

-

Oxidation: The solution is cooled to 0-5 °C, and hydrogen peroxide is added dropwise while maintaining the low temperature.[11][12]

-

Rearrangement and Hydrolysis: The reaction mixture is then heated to reflux to facilitate the rearrangement and hydrolysis to form this compound.[11][12]

-

Workup and Purification: The product is isolated by neutralization and purified by recrystallization. This method is often preferred for its milder reaction conditions compared to the alkali fusion method.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing pyridine ring and the electron-donating hydroxyl group. The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a leaving group for nucleophilic aromatic substitution reactions. The pyridine nitrogen can be N-alkylated or N-oxidized.

This versatile reactivity makes this compound a valuable scaffold in drug discovery and development.[13] It is a key intermediate in the synthesis of a wide range of biologically active molecules.

Examples of applications include:

-

Synthesis of Nicotinamide (B372718) and Vitamin B3 Derivatives: this compound serves as a precursor for the industrial synthesis of nicotinamide and other vitamin B3 derivatives.[2]

-

Antimicrobial and Anti-inflammatory Agents: The this compound moiety is incorporated into various compounds exhibiting antimicrobial and anti-inflammatory properties.[13]

-

Photosensitizers: Derivatives of this compound have been identified as endogenous photosensitizers in human skin cells, playing a role in photooxidative stress.[14] This has implications for understanding skin photodamage and for the development of photodynamic therapies.

Biological Pathways

While this compound itself is not a direct participant in major signaling pathways, its microbial catabolism provides an interesting example of a biological transformation pathway. In some bacteria, such as Ensifer adhaerens, this compound is degraded via a specific enzymatic pathway.

The initial step in this pathway is the oxidation of this compound to 2,5-dihydroxypyridine, catalyzed by a multicomponent this compound dehydrogenase.[15]

Caption: Initial step in the microbial catabolism of this compound.

Conclusion

This compound is a foundational molecule with a rich chemistry and a broad spectrum of applications, particularly in the pharmaceutical and life sciences sectors. A thorough understanding of its chemical properties, structural nuances, and synthetic methodologies is paramount for researchers and developers aiming to leverage this versatile compound in the creation of novel and effective chemical entities. The information presented in this guide serves as a comprehensive resource to facilitate such endeavors.

References

- 1. This compound(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 98 109-00-2 [sigmaaldrich.com]

- 4. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomeric Equilibria of Hydroxypyridines in Different Solvents: An ab initio Study | Semantic Scholar [semanticscholar.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. This compound chromophores are endogenous sensitizers of photooxidative stress in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Dehydrogenase HpdA Is Encoded by a Novel Four-Component Gene Cluster and Catalyzes the First Step of this compound Catabolism in Ensifer adhaerens HP1 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Hydroxypyridine from Furfurylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hydroxypyridine (B118123) from furfurylamine (B118560), a critical transformation for the production of a versatile chemical intermediate used in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of the prevalent synthetic methodology, including detailed experimental protocols, quantitative data summaries, and a visualization of the reaction pathway.

Core Synthesis Route: Oxidation and Rearrangement

The primary and most widely cited method for the synthesis of this compound from furfurylamine involves an oxidative ring expansion. This process is typically carried out using hydrogen peroxide as the oxidant in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the oxidation of the furan (B31954) ring, followed by rearrangement and cyclization to form the pyridine (B92270) nucleus.[1][2][3]

Reaction Mechanism Overview

The conversion of furfurylamine to this compound is a complex process that involves several key steps:

-

Protonation: The nitrogen atom of the furfurylamine is protonated by the acid.

-

Oxidation: The furan ring is oxidized by hydrogen peroxide, leading to the formation of an unstable intermediate.

-

Ring Opening: The oxidized furan ring undergoes opening to form a dicarbonyl intermediate.

-

Cyclization and Dehydration: The intermediate then undergoes intramolecular condensation (cyclization) and subsequent dehydration to form the aromatic this compound ring.[4][5]

dot graph "Reaction_Pathway" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Furfurylamine [label="Furfurylamine"]; Protonated_Furfurylamine [label="Protonated Furfurylamine"]; Oxidized_Intermediate [label="Oxidized Intermediate"]; Ring_Opened_Intermediate [label="Ring-Opened Dicarbonyl\nIntermediate"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Furfurylamine -> Protonated_Furfurylamine [label="HCl"]; Protonated_Furfurylamine -> Oxidized_Intermediate [label="H₂O₂"]; Oxidized_Intermediate -> Ring_Opened_Intermediate [label="Ring Opening"]; Ring_Opened_Intermediate -> Cyclized_Intermediate [label="Intramolecular\nCondensation"]; Cyclized_Intermediate -> Product [label="Dehydration"]; } caption { label = "Figure 1: Reaction pathway for the synthesis of this compound from furfurylamine."; fontsize = 10; }

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes the optimal conditions and results reported in the literature.

| Parameter | Value | Reference |

| **Molar Ratio (Furfurylamine:HCl:H₂O₂) ** | 1 : 5 : 1.1 | [1][2][3] |

| H₂O₂ Addition Temperature | 0-5 °C | [1][2][3] |

| Reflux Temperature | 100-105 °C | [1][2][3] |

| Reflux Time | 0.5 hours | [1][2][3] |

| Yield | 76% | [1][2] |

| Purity | 99.3% | [1][2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from furfurylamine based on the optimized conditions.

Materials and Reagents

-

Furfurylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Sodium Hydroxide (B78521) (for neutralization)

-

Deionized Water

-

Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl Acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Synthesis Procedure

dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#202124"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Dissolve furfurylamine in HCl solution at 0-5 °C"]; Step2 [label="Add H₂O₂ dropwise while maintaining temperature"]; Step3 [label="Reflux the mixture at 100-105 °C for 30 minutes"]; Step4 [label="Cool the reaction mixture"]; Step5 [label="Neutralize with NaOH to pH 7-8"]; Step6 [label="Extract with an organic solvent"]; Step7 [label="Dry the organic layer"]; Step8 [label="Remove solvent under reduced pressure"]; Step9 [label="Purify the crude product (e.g., crystallization)"]; End [label="Obtain pure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> End; } caption { label = "Figure 2: Experimental workflow for the synthesis of this compound."; fontsize = 10; }

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a thermometer, place furfurylamine.

-

Acidification: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated hydrochloric acid to the furfurylamine with constant stirring.

-

Oxidation: While maintaining the temperature between 0-5 °C, add hydrogen peroxide (30% solution) dropwise from the dropping funnel. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reflux: After the addition of hydrogen peroxide is complete, remove the ice bath and heat the mixture to reflux at 100-105 °C for 30 minutes.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a solution of sodium hydroxide to a pH of 7-8.

-

Transfer the neutralized solution to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent or by sublimation to obtain a product of high purity.

Alternative Synthetic Approaches

While the hydrogen peroxide method is prevalent, other synthetic routes have been explored.

Photooxygenation

An alternative method involves the low-temperature photooxygenation of furfurylamine derivatives. This process, followed by treatment with triphenylphosphine, has been reported to produce 3-hydroxypyridines in high yields.[6] This method may offer an alternative for substrates that are sensitive to the harsh acidic conditions of the hydrogen peroxide method.

Conclusion

The synthesis of this compound from furfurylamine via oxidative rearrangement with hydrogen peroxide and hydrochloric acid is a well-established and efficient method. The reaction proceeds with good yield and high purity under optimized conditions. This technical guide provides researchers and professionals in drug development with the necessary details to reproduce this important chemical transformation. Further exploration of alternative methods like photooxygenation may provide milder conditions for specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 109-00-2 [chemicalbook.com]

- 4. CN111170935B - this compound and method for preparing this compound by using furfural - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. A New Method for Preparation of 3-Hydroxypyridines from Furfurylamines by Photooxygenation | Semantic Scholar [semanticscholar.org]

The Tautomeric Equilibrium of 3-Hydroxypyridine in Solution: A Technical Guide for Researchers

An in-depth exploration of the tautomeric equilibrium of 3-hydroxypyridine (B118123), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its behavior in solution. This guide details the underlying principles, experimental methodologies for characterization, and quantitative data on the equilibrium in various solvents.

Introduction: The Dual Nature of this compound

This compound stands as a fascinating molecule of significant interest in medicinal chemistry and drug design due to its ability to exist in two tautomeric forms: the enol form (this compound) and the zwitterionic keto form (3-pyridone). This dynamic equilibrium is highly sensitive to the surrounding solvent environment, a characteristic that can profoundly influence the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and ultimately its biological activity. A thorough understanding of this tautomeric interplay is therefore crucial for the rational design and development of novel therapeutics.

The equilibrium is characterized by the tautomeric equilibrium constant, KT, which is the ratio of the concentration of the zwitterionic form to the enol form. In aqueous solutions, the zwitterionic tautomer is significantly stabilized through hydrogen bonding interactions with water molecules, leading to a state where both forms coexist in nearly equal proportions.[1][2] Conversely, in nonpolar, aprotic solvents, the equilibrium shifts dramatically to favor the neutral enol form.

This guide provides a detailed overview of the tautomeric equilibrium of this compound, presenting quantitative data, experimental protocols for its investigation, and visualizations to aid in the comprehension of the underlying processes.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium of this compound is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. The following tables summarize the quantitative data available for the tautomeric equilibrium constant (KT), tautomeric ratio, and thermodynamic parameters in various solvents.

Table 1: Tautomeric Equilibrium Constant (KT) of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([Zwitterion]/[Enol]) | Reference |

| Water | 78.5 | ~1.17 | [3] |

| Cyclohexane (B81311) | 2.0 | Enol form predominates | [2] |

| Chloroform | 4.8 | Enol form predominates | [4] |

| Acetonitrile | 37.5 | Zwitterionic form is significant | [4] |

Note: The equilibrium constant is a dimensionless quantity.

Table 2: Thermodynamic Parameters for the Tautomerization of this compound in Aqueous Solution

| Parameter | Value | Units | Reference |

| ΔG° | ~ -0.09 | kcal/mol | Calculated from KT = 1.17 |

| ΔH° | Not available | kcal/mol | |

| ΔS° | Not available | cal/mol·K |

Experimental Protocols for Characterization

The tautomeric equilibrium of this compound is most commonly investigated using UV/Vis spectroscopy and computational methods. While NMR spectroscopy is a powerful tool for studying tautomerism, its application to this compound is less documented in the literature.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and effective method for quantifying the ratio of the two tautomers in solution. The enol and zwitterionic forms of this compound exhibit distinct absorption maxima, allowing for their individual concentrations to be determined. The enol form in cyclohexane shows an absorption peak at approximately 278 nm.[2] In water, two additional peaks appear at around 247 nm and 315 nm, which are attributed to the zwitterionic form.[2]

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of solutions of this compound in the solvents of interest (e.g., water, cyclohexane, dioxane-water mixtures) by diluting the stock solution. A typical final concentration is around 0.05 mM.[5]

-

-

Spectroscopic Measurement:

-

Record the UV/Vis absorption spectra of the solutions over a wavelength range that covers the absorption maxima of both tautomers (e.g., 230-360 nm).

-

Use the pure solvent as a blank for background correction.

-

-

Data Analysis and Calculation of KT:

-

Identify the absorption maxima (λmax) for the enol and zwitterionic forms.

-

The equilibrium constant, KT, can be calculated using the following equation, which is derived from the Beer-Lambert law:

KT = [Zwitterion] / [Enol] = (Aenolλzwitterion - Aobsλzwitterion) / (Aobsλenol - Azwitterionλenol)

Where:

-

Aobs is the observed absorbance of the solution at a given wavelength.

-

Aenol and Azwitterion are the absorbances of the pure enol and zwitterionic forms, respectively, at the specified wavelengths. These are typically determined in solvents where one form is known to predominate (e.g., pure enol in cyclohexane).

-

λenol and λzwitterion are the absorption maxima of the enol and zwitterionic forms, respectively.

-

-

Computational Chemistry

Computational methods, such as ab initio and Density Functional Theory (DFT) calculations, are invaluable for studying the tautomeric equilibrium. They can provide insights into the relative stabilities of the tautomers, the influence of solvent, and the transition state of the tautomerization process.

-

Structure Preparation:

-

Build the 3D structures of the this compound (enol) and 3-pyridone (zwitterion) tautomers using molecular modeling software.

-

-

Calculation Setup:

-

Choose an appropriate level of theory and basis set. For example, second-order Møller-Plesset perturbation theory (MP2) with the 6-31++G(d,p) basis set has been used effectively.[5]

-

To model the effect of the solvent, employ a continuum solvation model such as the Self-Consistent Reaction Field (SCRF) or the Polarizable Continuum Model (PCM).

-

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations for both tautomers in the gas phase and in the selected solvents.

-

Follow up with frequency calculations to verify that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

-

Analysis:

-

The relative Gibbs free energy difference (ΔG) between the two tautomers can be used to calculate the tautomeric equilibrium constant (KT) using the following equation:

ΔG = -RT ln(KT)

Where:

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

-

Visualization of the Tautomeric Equilibrium

The tautomeric equilibrium of this compound can be visualized as a dynamic interplay between the enol and zwitterionic forms, influenced by the solvent environment.

Conclusion

The tautomeric equilibrium of this compound in solution is a critical factor influencing its chemical behavior and biological function. This guide has provided a comprehensive overview of this phenomenon, including quantitative data on the equilibrium in different solvents and detailed protocols for its experimental and computational investigation. For researchers in drug discovery and medicinal chemistry, a deep understanding of this equilibrium is paramount for predicting molecular properties and designing more effective and targeted therapeutic agents. The provided methodologies and data serve as a valuable resource for further research into the fascinating and complex world of tautomerism.

References

- 1. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

Spectroscopic Analysis of 3-Hydroxypyridine Tautomers: A Technical Guide

Introduction

3-Hydroxypyridine (B118123) (3HP) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules, including pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B6). A key characteristic of this compound is its existence in a tautomeric equilibrium between two primary forms: the enol form (this compound) and a zwitterionic keto form (pyridin-3(1H)-one). This equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.[1][2] Understanding and quantifying this tautomeric balance is crucial, as the different forms exhibit distinct chemical properties, reactivities, and biological activities.

This technical guide provides an in-depth overview of the spectroscopic techniques used to analyze the tautomers of this compound. It details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and illustrates the underlying chemical and experimental processes.

The Tautomeric Equilibrium of this compound

This compound undergoes prototropic tautomerism, involving the migration of a proton between the oxygen and nitrogen atoms. In the gas phase or in nonpolar solvents, the neutral enol form is predominantly favored.[3][4] However, in polar protic solvents such as water, the zwitterionic keto form is significantly stabilized through hydrogen bonding, leading to a mixture where both tautomers can coexist in nearly equal proportions.[1][3][4] The equilibrium constant, K_T, is defined as the ratio of the keto form to the enol form ([keto]/[enol]).

Spectroscopic Characterization

Spectroscopic methods are essential for distinguishing and quantifying the tautomers of this compound. Techniques such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide unique signatures for each form.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying the this compound tautomeric equilibrium due to the distinct absorption spectra of the enol and zwitterionic forms. The position and intensity of the absorption bands are highly dependent on solvent polarity.

-

Enol Form (this compound): In nonpolar solvents like cyclohexane (B81311), the spectrum is dominated by the enol tautomer, which typically exhibits a π-π* transition band around 278 nm.[5]

-

Zwitterionic Keto Form (3-Pyridone): In aqueous solutions, the equilibrium shifts towards the zwitterionic form. This results in the appearance of two new, distinct absorption peaks at approximately 247 nm and 315 nm, while the intensity of the enol peak decreases.[5]

Quantitative Data: UV-Vis Absorption

| Tautomer Form | Solvent | Absorption Maxima (λ_max) | Reference |

| Enol (this compound) | Cyclohexane | ~278 nm | [5] |

| Zwitterionic (3-Pyridone) | Water | ~247 nm and ~315 nm | [5] |

Tautomeric Equilibrium Constants (K_T)

The equilibrium constant can be determined from spectroscopic data in various solvents.

| Solvent | K_T ([keto]/[enol]) | Reference |

| Aqueous Solution | 1.17 | [1][3] |

| Gas Phase | Enol form is greatly favored | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level, allowing for the unambiguous identification of tautomeric forms by observing the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

¹H NMR: The chemical shifts of the aromatic protons are different for each tautomer. The presence of an N-H proton in the keto form, often appearing as a broad signal, is a key indicator. In contrast, the enol form shows an O-H proton signal.

-

¹³C NMR: The chemical shift of the carbon atom at the 3-position is particularly informative. In the enol form, this carbon is bonded to a hydroxyl group (C-O), while in the keto form, it is a carbonyl carbon (C=O), resulting in a significant downfield shift.

Quantitative Data: ¹H NMR Chemical Shifts

The following table summarizes reported ¹H NMR data for this compound, which primarily reflects the enol form in the specified solvent.

| Solvent | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | OH (ppm) | Reference |

| DMSO-d₆ (1 M) | 8.146 | 7.315 | 7.258 | 8.363 | 9.905 | [6] |

| CDCl₃ (saturated) | 8.093 | 7.327 | 7.290 | 8.284 | Not Observed | [6] |

Note: In aqueous or other protic solvents where the zwitterion is present, the spectrum represents a population-weighted average of the two forms or shows distinct peaks if the exchange is slow on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in each tautomer. The key vibrational modes for distinguishing between the enol and keto forms are:

-

Enol Form: Characterized by a broad O-H stretching band and C-O stretching vibrations.

-

Keto Form: Characterized by a C=O stretching band (typically a strong absorption) and an N-H stretching band.

Experimental Protocols

Detailed and consistent experimental procedures are critical for the reliable spectroscopic analysis of tautomers.

Protocol 1: UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the effect of solvent polarity on the tautomeric equilibrium of this compound.

Materials:

-

This compound (≥98% purity)

-

Spectroscopic grade cyclohexane

-

Spectroscopic grade 1,4-dioxane (B91453)

-

Deionized water

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol (B145695) or methanol.

-

Sample Preparation:

-

Nonpolar Solvent: Prepare a dilute solution (e.g., 0.1 mM) of this compound in cyclohexane by diluting the stock solution.

-

Polar Solvent: Prepare a solution of the same concentration in deionized water.

-

Solvent Mixtures: Prepare a series of solutions in binary mixtures of 1,4-dioxane and water with varying mole fractions to study the gradual effect of polarity.[7]

-

-

Spectra Acquisition:

-

Calibrate the spectrophotometer using the respective solvent as a blank.

-

Record the absorption spectrum for each sample over a wavelength range of 230 nm to 360 nm.[5]

-

-

Data Analysis:

-

Identify the λ_max for the peaks corresponding to the enol and zwitterionic forms.

-

Analyze the changes in absorbance at these characteristic wavelengths as a function of solvent polarity to observe the shift in equilibrium.[7]

-

Protocol 2: NMR Spectroscopic Analysis

Objective: To identify the predominant tautomeric form of this compound in a given solvent.

Materials:

-

This compound

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Prepare an NMR sample by dissolving an appropriate amount of this compound in the chosen deuterated solvent (e.g., 5-10 mg in 0.6-0.7 mL). Ensure the sample is fully dissolved.

-

Spectra Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (proton-decoupled).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Integrate the proton signals and assign the peaks based on their chemical shifts and coupling patterns.

-

Compare the observed chemical shifts with literature values to identify the tautomeric form(s) present.[6][8] Pay close attention to the presence and location of labile N-H or O-H protons and the chemical shift of C3.

-

Experimental and Analytical Workflow

The systematic study of tautomerism involves a logical progression from sample preparation through to data interpretation and modeling.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound(109-00-2) 1H NMR [m.chemicalbook.com]

- 7. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Scaffold: A Technical Guide to the Natural Occurrence of 3-Hydroxypyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxypyridine (B118123) scaffold is a privileged heterocyclic motif that forms the core of a diverse array of naturally occurring compounds. These molecules are biosynthesized by a wide range of organisms, from bacteria and fungi to plants and marine invertebrates.[1][2][3] The inherent chemical properties of this scaffold, including its ability to act as a bidentate chelator and its participation in vital biochemical reactions, have made its derivatives essential for life and a fertile ground for drug discovery.

This technical guide provides an in-depth exploration of the major classes of naturally occurring this compound derivatives, their biological activities, biosynthetic origins, and the experimental methodologies used for their study. Quantitative data are presented in tabular format to facilitate comparison, and key biological and experimental pathways are visualized using standardized diagrams.

Major Classes of Natural this compound Derivatives

The this compound core is found in several distinct classes of natural products, each with unique biological roles and sources.

Vitamin B6 (Pyridoxine and its Vitamers)

Perhaps the most well-known and vital of the this compound derivatives, Vitamin B6 is an essential nutrient for humans.[4] Its active form, pyridoxal (B1214274) 5′-phosphate (PLP), is a crucial coenzyme in over 140 enzymatic reactions, primarily centered on amino acid, glucose, and lipid metabolism.[4][5] While animals must obtain Vitamin B6 through their diet, plants and microorganisms synthesize it de novo.[4] In plants, pyridoxine (B80251) plays a role in chlorophyll (B73375) synthesis and provides protection against UV-B radiation.[4]

Plant Alkaloids: Mimosine

Mimosine is a non-protein amino acid and a potent allelochemical found in the leaves, seeds, and stems of leguminous trees, particularly those of the Leucaena and Mimosa genera.[6][7] It is known for its toxicity to livestock, causing issues such as hair loss and growth retardation, which limits the use of these protein-rich plants as fodder.[7] Mimosine exerts its biological effects by inhibiting DNA replication and acting as a tyrosine analogue.[7] Its concentration varies significantly with the age and part of the plant.[8][9]

Microbial Metabolites: Caerulomycins and Collismycins

The caerulomycins and collismycins are a family of 2,2'-bipyridine (B1663995) alkaloids produced by various Streptomyces species.[10][11] These compounds are formed from two pyridine (B92270) rings, at least one of which is a this compound derivative. They exhibit a broad range of potent biological activities, including immunosuppressive, antibiotic, anti-inflammatory, and cytotoxic effects.[10][12] Their unique structure and significant bioactivity make them attractive targets for synthetic and biosynthetic engineering studies.[11][12]

Marine Alkaloids: 3-Alkyl Pyridinium (B92312) Alkaloids (3-APAs)

Marine sponges, particularly from the order Haplosclerida (e.g., genus Haliclona), are a rich source of 3-alkyl pyridinium alkaloids (3-APAs).[2][13] These compounds are characterized by a pyridinium ring (the oxidized form of a pyridine) substituted with long alkyl chains. Examples include viscosaline, viscosamine, and the haliclamines.[2][13] 3-APAs often possess significant antibacterial, antifungal, and cytotoxic properties.[2]

Quantitative Data on Occurrence and Bioactivity

The following tables summarize key quantitative data for prominent this compound derivatives.

Table 1: Concentration of Mimosine in Leucaena leucocephala

| Plant Part | Age/Condition | Mimosine Concentration (% Dry Weight) | Reference |

|---|---|---|---|

| Foliage | General | 2 - 5% | [9] |

| Growing Shoot Tips | Young | Up to 12 - 20% | [9] |

| Leaves (Air-dried) | Not specified | 2.5 - 5.75% | [6] |

| Green Seeds | Immature | Highest Expression of Mimosine Synthase | [8][9] |

| Stems & Roots | General | Present |[8] |

Table 2: Selected this compound Derivatives, Sources, and Biological Activities

| Compound/Class | Natural Source | Reported Biological Activity | Reference |

|---|---|---|---|

| Vitamin B6 | Plants, Fungi, Bacteria | Essential coenzyme in metabolism | [5] |

| Mimosine | Leucaena leucocephala | Antimitotic, allelopathic, phytotoxic | [7] |

| Caerulomycins | Streptomyces caeruleus | Immunosuppressive, antibiotic, cytotoxic | [10][12] |

| Collismycins | Streptomyces sp. | Antibiotic, cytotoxic | [10][12] |

| 3-APAs (e.g., Viscosaline) | Haliclona viscosa (Sponge) | Antibacterial, antifungal, cytotoxic | [2] |

| Dercitin | Dercitus sp. (Sponge) | Potent cytotoxicity (nanomolar range) | [14] |

| Pyridoacridines | Marine Organisms | Anticancer, anti-infectious |[15] |

Biosynthesis and Signaling Pathways

The assembly of the this compound core and its derivatives follows distinct and often complex biosynthetic routes.

Biosynthesis of Vitamin B6 (Pyridoxine)

The de novo synthesis of Vitamin B6 occurs via two primary pathways. The DXP-dependent pathway is found in prokaryotes and involves the condensation of 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4-PHT). The DXP-independent pathway, found in fungi, plants, and other eukaryotes, uses precursors from the pentose (B10789219) phosphate (B84403) pathway.[5][16]

Biosynthesis of Caerulomycins and Collismycins

The 2,2'-bipyridine core of these antibiotics is assembled by an unusual hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[17][18] This molecular assembly line uses precursors like L-cysteine and L-leucine. The pathway diverges based on the differential processing of a sulfhydryl group from a cysteine precursor, leading to either the sulfur-free caerulomycins or the sulfur-containing collismycins.[17][18]

Experimental Protocols

Standardized methodologies are crucial for the study of natural products. The following sections outline general protocols for the isolation, characterization, and bioactivity testing of this compound derivatives.

Protocol 1: General Extraction and Isolation from Plant Material

This protocol provides a general workflow for isolating alkaloids from plant sources.[19][20][21]

-

Sample Preparation:

-

Collect and clean fresh plant material (e.g., leaves, bark).

-

Air-dry or freeze-dry the material to remove water and halt enzymatic degradation.

-

Grind the dried material into a fine powder to increase the surface area for extraction.[20]

-

-

Solvent Extraction:

-

Macerate or percolate the powdered plant material with an appropriate solvent. For polar alkaloids like mimosine, acidified water (e.g., 0.1 N HCl) or methanol/ethanol is effective.[9][20]

-

Perform the extraction over several hours to days, often with agitation.

-

Filter the mixture to separate the crude extract from the solid plant debris.

-

Concentrate the crude extract in vacuo using a rotary evaporator.

-

-

Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel or alumina.[19]

-

Elute with a solvent gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol) to separate fractions.

-

Monitor fractions using Thin-Layer Chromatography (TLC).

-

Combine fractions containing the target compound(s) and further purify using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to obtain pure compounds.[19][21]

-

Protocol 2: Structure Elucidation of Isolated Compounds

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.[2][22]

-

Mass Spectrometry (MS):

-

Perform High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), to determine the accurate mass of the molecule.

-

Use the accurate mass to calculate the elemental formula (e.g., CₓHᵧNₐOₑ).[19]

-

Analyze fragmentation patterns (MS/MS) to gain initial structural insights.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Acquire a ¹H NMR spectrum to identify the number and types of protons and their neighboring environments.

-

Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[19][22]

-

-

Data Comparison:

-

Compare the acquired spectroscopic data (MS, NMR) with published data for known compounds to confirm the identity.[19] For novel compounds, the data serves as the basis for structure determination.

-

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability and proliferation. It is commonly used to screen compounds for cytotoxic or anti-proliferative activity.[22][23]

-

Cell Seeding: Plate cancer or other target cells in a 96-well microtiter plate at a specific density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with various concentrations of the isolated compound. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the water-soluble yellow MTT into insoluble purple formazan crystals.

-

Solubilization: After a few hours of incubation, remove the medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 5. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mimosine, the Allelochemical from the Leguminous Tree Leucaena leucocephala, Selectively Enhances Cell Proliferation in Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mimosine concentration in giant leucaena (Leucaena leucocephala subsp. glabrata) fluctuates with age and plant part: Mimosine concentration in giant leucaena | Tropical Grasslands-Forrajes Tropicales [tropicalgrasslands.info]

- 9. tropicalgrasslands.info [tropicalgrasslands.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of caerulomycin/collismycin-type 2,2'-bipyridine natural products in the genomic era - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxic Alkaloids from Marine Sponges | Encyclopedia MDPI [encyclopedia.pub]

- 15. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Caerulomycins and collismycins share a common paradigm for 2,2'-bipyridine biosynthesis via an unusual hybrid polyketide-peptide assembly Logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. researchgate.net [researchgate.net]

- 20. chemicaljournal.org [chemicaljournal.org]

- 21. ijcmas.com [ijcmas.com]

- 22. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Evaluation of Biological Activity of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]

A Comprehensive Technical Guide to the Physical Properties of 3-Pyridinol (CAS 109-00-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-pyridinol (also known as 3-hydroxypyridine). The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes a logical workflow for physical property determination.

Core Physical and Chemical Properties

3-Pyridinol is a versatile heterocyclic compound with applications in pharmaceuticals and agrochemicals.[1] Its unique properties, including excellent solubility in water and organic solvents, make it a valuable building block in chemical synthesis.[1]

Table 1: General and Physical Properties of 3-Pyridinol

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO | [1][2] |

| Molecular Weight | 95.10 g/mol | [1][2] |

| Appearance | White to beige or brown to off-white crystalline powder | [1][2][3] |

| Melting Point | 124 - 130 °C | [1][2][4][5] |

| Boiling Point | 258 - 319 °C (at atmospheric pressure); 151-153 °C (at 3 mmHg) | [1][2][3][6] |

| Density | 1.2 g/cm³ (-70 °C); 1.2150 g/cm³ | [2][3] |

| Vapor Pressure | 0.0002 mmHg (at 25 °C) | [2] |

| pKa | 8.51 | [2] |

| Solubility | Very soluble in water; Soluble in alcohol, methanol, and acetone; Slightly soluble in ether and benzene.[1][2][3][6] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like 3-pyridinol.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range.[7][8]

Capillary Method:

-

Sample Preparation: A small amount of the dry, powdered 3-pyridinol is packed into a capillary tube, which is sealed at one end.[7][9] The tube is tapped to compact the sample.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often with a heated metal block.[7]

-

Heating and Observation: The sample is heated at a controlled rate.[9] An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (e.g., a ramp rate of about 2 °C/min) starting from a temperature slightly below the approximate melting point.[8]

-

Data Recording: The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[7]

Mixed Melting Point Technique:

To confirm the identity of an unknown sample suspected to be 3-pyridinol, a mixed melting point determination can be performed. A small amount of the unknown is mixed with a pure sample of 3-pyridinol. If the melting point of the mixture is sharp and close to the literature value of 3-pyridinol, the unknown is likely 3-pyridinol. If the melting point is depressed and the range is broadened, the unknown is an impure sample or a different compound.[10]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Distillation Method (for larger volumes):

-

Apparatus Setup: A simple or fractional distillation apparatus is assembled.[11]

-

Heating: The liquid is heated, and as it boils, the vapor rises and is condensed.

-

Temperature Measurement: A thermometer is placed in the vapor phase to measure the temperature at which the liquid is distilling. This temperature remains constant during the distillation of a pure substance and represents its boiling point.[11]

Micro-Boiling Point Method (for small volumes):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube with a capillary tube (sealed at the top) inverted within it.[12][13]

-

Heating: The test tube is heated in a heating block or bath.[14]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then stopped.

-

Data Recording: The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[12]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

General Procedure:

-

Solvent and Solute Measurement: A measured volume of the solvent (e.g., water, ethanol) is placed in a container. A known mass of the solute (3-pyridinol) is measured.[15][16]

-

Dissolution: The solute is added to the solvent in small portions with stirring or agitation.[16]

-

Saturation Point: The addition of the solute continues until a saturated solution is formed, meaning no more solute will dissolve.

-

Quantification: The amount of solute that has dissolved in the given amount of solvent at a specific temperature is determined to quantify the solubility.[16] For temperature-dependent solubility, this process is repeated at various temperatures.[17]

Determination of pKa

The pKa is a measure of the acidity of a compound.

Spectrophotometric Method:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A solution of 3-pyridinol is also prepared.[18]

-

Spectral Measurement: The UV-Vis absorbance of 3-pyridinol is measured in each of the buffer solutions at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances.[18][19]

-

Data Analysis: A plot of absorbance versus pH will yield a sigmoidal curve. The inflection point of this curve corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal, and this pH is the pKa of the compound.[20]

Potentiometric Titration:

-

Titration Setup: A solution of 3-pyridinol is titrated with a standard solution of a strong acid or base. A pH meter is used to monitor the pH of the solution throughout the titration.[18]

-

Data Collection: The volume of titrant added is recorded along with the corresponding pH.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.[21]

NMR Spectroscopy Method:

-

Sample Preparation: A solution of 3-pyridinol is prepared in a deuterated solvent (e.g., D₂O).[22]

-

pH Adjustment and Spectral Acquisition: The pH of the solution is adjusted incrementally, and a ¹H NMR spectrum is acquired at each pH value.

-

Data Analysis: The chemical shifts of the protons on the pyridine (B92270) ring will change as a function of pH. By plotting the chemical shift of a particular proton against the pH, a sigmoidal curve is obtained. The inflection point of this curve corresponds to the pKa.[22]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like 3-pyridinol.

Caption: A logical workflow for the determination of the physical properties of 3-pyridinol.

Spectroscopic Data Summary

Spectroscopic data is essential for the structural elucidation and characterization of 3-pyridinol.

Table 2: Spectroscopic Data for 3-Pyridinol

| Technique | Data Highlights | Source(s) |

| ¹H NMR | Spectra available in CDCl₃ and DMSO-d₆. Chemical shifts are dependent on the solvent and protonation state.[23] | [23] |

| ¹³C NMR | Spectra are available for structural confirmation. | [24] |

| ¹⁷O NMR | Data is available. | [25] |

| IR Spectroscopy | Spectra available, typically showing characteristic peaks for O-H and aromatic C-H and C=C bonds.[26][27][28] | [26][27][28] |

| UV-Vis Spectroscopy | UV-Vis spectrum is available, which can be used for quantitative analysis and pKa determination.[29][30] | [29][30] |

| Mass Spectrometry | Electron ionization mass spectrum is available, providing information on the molecular weight and fragmentation pattern.[31][32] | [31][32] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Pyridinol(109-00-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Hydroxy pyridine, 98% 109-00-2 India [ottokemi.com]

- 5. 3-pyridinol - Wikidata [wikidata.org]

- 6. bdmaee.net [bdmaee.net]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. westlab.com [westlab.com]

- 10. athabascau.ca [athabascau.ca]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. byjus.com [byjus.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. education.com [education.com]

- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 17. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]

- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 19. ulm.edu [ulm.edu]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. This compound(109-00-2) 1H NMR spectrum [chemicalbook.com]

- 24. spectrabase.com [spectrabase.com]

- 25. spectrabase.com [spectrabase.com]

- 26. 3-Pyridinol [webbook.nist.gov]

- 27. This compound(109-00-2) IR Spectrum [chemicalbook.com]

- 28. spectrabase.com [spectrabase.com]

- 29. 3-Pyridinol [webbook.nist.gov]

- 30. researchgate.net [researchgate.net]

- 31. 3-Pyridinol [webbook.nist.gov]

- 32. 3-Pyridinol [webbook.nist.gov]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3-Hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypyridine (B118123) is a crucial heterocyclic compound with significant applications in the pharmaceutical and chemical industries. Its solid-state properties, particularly its crystal structure and potential for polymorphism, are of paramount importance for drug development, formulation, and manufacturing, as these can influence solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While crystallographic evidence for multiple polymorphs remains elusive in publicly accessible literature, this document also explores spectroscopic findings that strongly suggest the existence of more than one solid-state form. Detailed experimental protocols for crystallization and characterization are provided to facilitate further research in this area.

Introduction

This compound (C₅H₅NO), a derivative of pyridine, is a versatile building block in organic synthesis.[1] Its presence in various biologically active molecules underscores the need for a thorough understanding of its physicochemical properties. In the solid state, the arrangement of molecules in a crystal lattice can lead to different crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can exhibit distinct physical properties, making the study of polymorphism a critical aspect of materials science and pharmaceutical development.

This guide summarizes the currently available crystallographic data for this compound and discusses the evidence pointing towards potential polymorphic forms.

Known Crystal Structure of this compound

To date, one crystal structure of this compound has been extensively characterized and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 165614.[2] The crystallographic data for this form was reported in a 2004 study focused on the vibrational and theoretical analysis of the compound.

Crystallographic Data

The known crystal structure of this compound belongs to the monoclinic crystal system. Key crystallographic parameters are summarized in the table below for easy reference.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.512(2) |

| b (Å) | 13.794(5) |

| c (Å) | 5.861(2) |

| α (°) | 90 |

| β (°) | 100.34(3) |

| γ (°) | 90 |

| Volume (ų) | 438.2(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.438 |

Table 1: Crystallographic data for the known monoclinic form of this compound.

Evidence for Polymorphism

While only one crystal structure has been fully elucidated by single-crystal X-ray diffraction, there is compelling evidence from spectroscopic studies to suggest that this compound can exist in more than one polymorphic form.

A notable study utilizing ¹⁴N Nuclear Quadrupole Resonance (NQR) spectroscopy observed two distinct nitrogen environments in solid this compound. This finding is significant as it implies either the presence of two crystallographically independent molecules in the asymmetric unit of a single crystal form or, more compellingly, the co-existence of two different polymorphs within the sample. This spectroscopic evidence provides a strong impetus for further investigation into the polymorphic landscape of this compound.

Experimental Protocols

The following sections detail the experimental methodologies for the crystallization and characterization of this compound, based on established procedures and general best practices in polymorph screening.

Crystallization Methods

The successful isolation of different polymorphs often relies on varying crystallization conditions.

Slow evaporation is a common technique for obtaining high-quality single crystals.

Protocol:

-

Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., toluene, ethanol, water) at a constant temperature.[3][4]

-

Filter the solution to remove any particulate matter.

-

Transfer the filtrate to a clean crystallization dish or vial.

-

Cover the vessel with a perforated lid or parafilm to allow for slow evaporation of the solvent.

-

Store the vessel in a vibration-free environment at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

This method involves dissolving the solute in a solvent at an elevated temperature and then allowing the solution to cool slowly.

Protocol:

-

Dissolve this compound in a minimal amount of a suitable solvent at an elevated temperature to achieve saturation.

-

Slowly cool the solution to room temperature or below. A programmable thermostat can be used to control the cooling rate.

-

Once crystals have formed, they can be isolated by filtration.

Characterization Techniques

A combination of analytical techniques is essential for identifying and characterizing different polymorphic forms.

SC-XRD is the definitive method for determining the crystal structure of a solid.

Protocol:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is collected by a detector as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions, space group, and atomic positions.

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material and can be used to distinguish between different polymorphs.

Protocol:

-

A finely ground powder of the sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam over a range of angles (2θ).

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle, generating a unique diffraction pattern for each crystalline form.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures.

DSC Protocol:

-

A small amount of the sample is weighed into an aluminum pan, which is then hermetically sealed.

-

The sample and a reference pan are heated or cooled at a controlled rate.

-

The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic events appear as peaks in the DSC thermogram.

TGA Protocol:

-

A sample is placed in a tared pan which is attached to a sensitive microbalance.

-

The sample is heated at a controlled rate in a controlled atmosphere.

-

The change in mass of the sample is recorded as a function of temperature.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

FTIR (KBr Pellet) Protocol:

-

A small amount of the sample is finely ground with potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

FT-Raman Protocol:

-

The sample is placed in a suitable container (e.g., a glass vial).

-

The sample is irradiated with a monochromatic laser beam.

-

The scattered light is collected and analyzed to produce a Raman spectrum.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the study of this compound polymorphism.

Caption: A general experimental workflow for polymorph screening of this compound.

Caption: Logical flow for the identification of potential new polymorphs of this compound.

Conclusion

The solid-state chemistry of this compound is an area that warrants further exploration. While a single monoclinic crystal form has been well-documented, spectroscopic evidence strongly indicates the potential for polymorphism. This guide provides the foundational crystallographic data of the known form and outlines the necessary experimental protocols to systematically investigate and characterize new polymorphic forms. For researchers and professionals in drug development, a comprehensive understanding and control of this compound's solid-state behavior are essential for ensuring product quality, stability, and efficacy. The methodologies and data presented herein serve as a valuable resource to support these critical endeavors.

References

The Solubility of 3-Hydroxypyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-hydroxypyridine (B118123) in various organic solvents. This compound is a key heterocyclic compound used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter for reaction kinetics, purification, formulation, and overall process design.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This relates to the polarity of the solute and the solvent. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group and a nitrogen atom in the pyridine (B92270) ring, which can participate in hydrogen bonding.[1] Its solubility is therefore expected to be higher in polar solvents.

Key Factors Influencing Solubility:

-

Polarity: Polar solvents are generally better at dissolving polar solutes like this compound.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[1]

-

Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to solvate the solute.

Quantitative Solubility Data

As mentioned, specific quantitative solubility data for this compound in a broad range of organic solvents is sparse in the literature. The table below summarizes the available data. Researchers are encouraged to use the experimental protocols provided in this guide to determine precise solubility values for their specific applications.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Reference |

| Water | 20 | 3.3 | 3.47 | [2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~11.0 | ~1.16 | Inferred from 110 mg/mL |

Qualitative Solubility Information:

-

Soluble in: Alcohol (including methanol (B129727) and ethanol), acetone.[1][5][6]

-

Slightly soluble in: Ether, benzene.[5]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process development and formulation. The following are detailed methodologies for two common and effective methods for determining the solubility of this compound in organic solvents.

Gravimetric Method (Isothermal Shake-Flask)

This method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[7][8][9][10][11][12]